![molecular formula C12H21NO3 B1378916 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane CAS No. 1311391-25-9](/img/structure/B1378916.png)

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

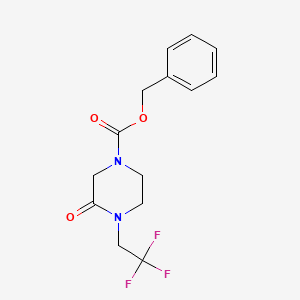

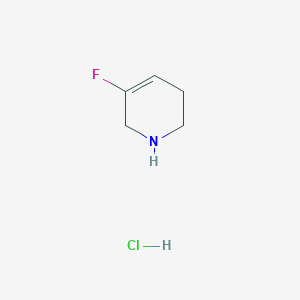

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is a chemical compound with the molecular formula C12H21NO3 . Its IUPAC name is tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate . The compound has a molecular weight of 227.3 g/mol .

Molecular Structure Analysis

The InChI code for 2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 . The compound has a complex structure with a bicyclic ring system .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 49.8 Ų, a rotatable bond count of 2, and a complexity of 285 . It has an exact mass of 227.15214353 g/mol and a monoisotopic mass of 227.15214353 g/mol .Wissenschaftliche Forschungsanwendungen

Neighboring Group Participation in Additions to Azabicycles

Research highlights the unique reactivity of N-alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes with iodonium and bromonium ions, leading to the formation of rearranged products. Specifically, in azabicyclo[2.2.2]oct-5-enes, the presence of larger N-Boc protecting groups facilitates the formation of unrearranged 5-anti-hydroxy-6-syn-I(or Br)-2-azabicyclo[2.2.2]octanes through nucleophilic attack, showcasing the compound's potential in synthetic organic chemistry (Krow et al., 2008).

Structural Insights from Azabicyclo[2.2.2]octane Derivatives

The structural properties of α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid have been thoroughly analyzed. Through IR and NMR spectroscopy, along with X-ray diffraction, significant insights into the conformational preferences and crystal structures of these compounds have been obtained, which is vital for the development of new molecules with potential therapeutic applications (Arias-Pérez et al., 2003).

Advances in Azabicyclooctane Synthesis

The development of novel synthetic routes for azabicyclooctane derivatives has been a focus of recent research. For example, the synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands through an organocatalytic Michael addition-aldol reaction highlights the versatility of these frameworks in constructing complex, chiral molecules for use in catalysis and as ligands in asymmetric synthesis (Abele et al., 2012).

Functionalization and Catalysis

The modular strategy for synthesizing functionalized aryl-fused azabicyclo[2.2.2]octanes showcases the compound's potential in medicinal chemistry and material science. Sequential Cu/Pd/Ru catalysis has enabled the preparation of these structures, demonstrating the azabicyclo[2.2.2]octane framework's utility in constructing complex molecules with potential pharmacophore properties (McCormick & Malinakova, 2013).

Synthesis of Chiral Cyclic Amino Acid Esters

The synthesis of the title compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a chiral cyclic amino acid ester further illustrates the versatility of azabicyclo[2.2.2]octane derivatives in synthesizing complex, biologically relevant molecules. This work underscores the utility of these compounds in accessing chiral molecules, which are essential in drug discovery and development (Moriguchi et al., 2014).

Eigenschaften

IUPAC Name |

tert-butyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-8-4-5-9(13)10(14)6-8/h8-10,14H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFQJOPVEDWZCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)

![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)